4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am
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Overview
Description
4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam typically involves multi-step organic synthesis. Key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions, where a diethylamine is introduced to the core structure.
Attachment of the Pyrimidinyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core and the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products depend on the specific reactions but can include N-oxides, dihydropyridine derivatives, and various substituted pyrazolo[3,4-b]pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, it might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Shares the core structure but lacks the pyrimidinyl group.
5-Ethoxy-2-pyrimidinyl derivatives: Similar in having the pyrimidinyl group but differ in the core structure.
Uniqueness
The uniqueness of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam lies in its combination of functional groups, which confer a distinct set of chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
1547975-70-1 |
---|---|
Molecular Formula |
C₂₈H₃₅N₇O₃ |
Molecular Weight |
517.62 |
Origin of Product |
United States |
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